molecular formula C12H15NOS B2583483 1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine CAS No. 2192745-75-6

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2583483
CAS No.: 2192745-75-6
M. Wt: 221.32
InChI Key: AXPJDJXDGZTFLH-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a cyclopropanecarbonyl group and a thiophen-3-yl group

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine typically involves the following steps:

    Thiophene Substitution: The thiophen-3-yl group can be introduced via a substitution reaction, where a thiophene derivative reacts with a pyrrolidine precursor.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the pyrrolidine ring can be functionalized with different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties can be exploited in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The cyclopropanecarbonyl group and the thiophene ring can interact with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine can be compared with other similar compounds such as:

    1-Cyclopropanecarbonyl-3-(thiophen-2-yl)pyrrolidine: This compound has a similar structure but with the thiophene ring in a different position, which can affect its reactivity and biological activity.

    Pyrrolidine Derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(9-1-2-9)13-5-3-10(7-13)11-4-6-15-8-11/h4,6,8-10H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPJDJXDGZTFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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